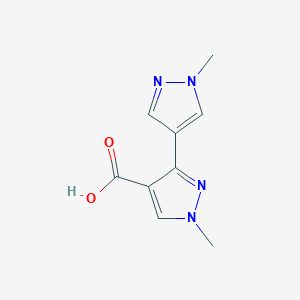![molecular formula C10H19F2NO B1428097 {1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol CAS No. 1248952-26-2](/img/structure/B1428097.png)
{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol
Übersicht
Beschreibung
{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as DMCM and is a member of the cyclohexanolamine family. DMCM is a white crystalline powder that is soluble in water and has a melting point of 150-152 °C.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Lipophilic Hydrogen Bond Donor
The 2,2-difluoroethyl group in {1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol is recognized for its role as a lipophilic hydrogen bond donor in medicinal chemistry. Its incorporation into small molecules is challenging but crucial for designing drugs with improved physicochemical properties. The electronegative fluorine atoms increase the acidity of the hydrogen, enhancing drug target affinity and specificity .
Drug Design: Metabolic Stability
In drug design, the difluoroethyl moiety is valued for its metabolic stability. This stability makes it a suitable bioisostere for alcohols, ethers, thiols, amines, and amides, which are common pharmacophores in drug compounds. The presence of C–F bonds can significantly improve the metabolic stability of the drug, making it more resistant to metabolic degradation .
Synthetic Chemistry: Electrophilic 2,2-Difluoroethylation
The compound can be used in synthetic chemistry for the electrophilic 2,2-difluoroethylation of nucleophiles. This process allows for the introduction of the difluoroethyl group into a wide range of structurally diverse nucleophiles, expanding the toolkit available for the synthesis of new drug targets .
Fluorinated Compounds: Materials Science
Fluorinated compounds, such as {1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol, play a significant role in materials science. The introduction of fluorinated groups can create properties not found in biologically available molecules, which is essential for developing new materials with unique characteristics .
Agrochemistry: Lipophilicity Modulation
In agrochemistry, the modulation of lipophilicity is a critical factor for the effectiveness of agrochemicals. The difluoroethyl group can be used to adjust the lipophilicity of compounds, thereby influencing their solubility, distribution, and interaction with biological targets .
Innovative Synthetic Methods: Introduction of Fluorinated Groups
The development of innovative synthetic methods for the introduction of fluorinated groups into small molecules is an important area of research. {1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol can serve as a model compound for developing new synthetic strategies that can be applied to a variety of molecules, particularly in the pharmaceutical industry .
Eigenschaften
IUPAC Name |
[1-(2,2-difluoroethylamino)-4-methylcyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F2NO/c1-8-2-4-10(7-14,5-3-8)13-6-9(11)12/h8-9,13-14H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJZMUPYAGUZNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CO)NCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-(3-Methylphenyl)-1H-1,2,3-triazol-4-YL]methanamine](/img/structure/B1428019.png)






![5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428031.png)



